4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid is a complex organic compound known for its vibrant color properties, making it a significant component in the dye industry. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The compound’s structure includes a sulfonic acid group, enhancing its solubility in water and making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3,5-dimethyl-1-phenyl-1H-pyrazole-4-amine, using nitrous acid. This reaction forms a diazonium salt, which is then coupled with benzene-1-sulfonic acid under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group (-N=N-) can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. In biological systems, the compound can interact with cellular components, leading to changes in cell function. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid: Another azo dye with similar structural features but different substituents on the aromatic rings.
4-[(E)-(4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid: A diazo dye with additional functional groups, offering different properties and applications.
Uniqueness
4-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water, vibrant color, and stability make it particularly valuable in various industrial and research applications.
Properties
CAS No. |
62383-61-3 |
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Molecular Formula |
C17H16N4O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O3S/c1-12-17(13(2)21(20-12)15-6-4-3-5-7-15)19-18-14-8-10-16(11-9-14)25(22,23)24/h3-11H,1-2H3,(H,22,23,24) |
InChI Key |
VAZNBEVBHQXMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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